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Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380 Get Quote

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-(1-Methylazetidin-3-yl)ethanol (CAS RN: 1363381-66-1).[1] Due to a lack

of publicly available experimental spectra for this specific molecule, this document focuses on

predicted data and typical spectroscopic characteristics for its constituent functional groups.

The information herein is intended to guide researchers, scientists, and drug development

professionals in the analysis and characterization of this and structurally related compounds.

The presented data includes predicted Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy values. Furthermore, detailed, generalized

experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-(1-
Methylazetidin-3-yl)ethanol. It is crucial to note that these are estimations and actual

experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 3.5 - 3.7 t 2H -CH₂-OH

~ 3.0 - 3.4 m 2H

Azetidine ring

CH₂ (adjacent to

N)

Complex splitting

is expected due

to ring strain.

~ 2.8 - 3.2 m 1H
Azetidine ring

CH

~ 2.4 - 2.8 m 2H
Azetidine ring

CH₂

~ 2.3 s 3H N-CH₃

~ 1.8 q 2H -CH₂-CH₂OH

(variable) br s 1H -OH

Chemical shift is

concentration

and solvent

dependent.

Note: The chemical shifts for the azetidine ring protons are estimated to be in the range of δ

2.5–3.5 ppm, characterized by complex splitting patterns due to the ring's strain.[2]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~ 60 - 65 -CH₂-OH

~ 55 - 60 Azetidine ring CH₂ (adjacent to N)

~ 45 - 50 N-CH₃

~ 35 - 40 Azetidine ring CH

~ 30 - 35 -CH₂-CH₂OH

~ 25 - 30 Azetidine ring CH₂
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Note: The chemical shifts are estimations based on typical values for similar functional groups.

For instance, in ethanol, the CH₂OH carbon appears around 60 ppm.[3][4] The carbons of the

azetidine ring will be influenced by the nitrogen atom and the ring strain.

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

m/z Ion Notes

116.1070 [M+H]⁺
Predicted predominant peak in

ESI-MS.

115.0997 [M]⁺ Molecular ion.

98.0964 [M-H₂O]⁺

Fragmentation pattern

corresponding to the loss of a

water molecule.

138.0889 [M+Na]⁺ Sodium adduct.

Note: The molecular formula of 2-(1-Methylazetidin-3-yl)ethanol is C₆H₁₃NO, with a molecular

weight of 115.17 g/mol .[1]

Infrared (IR) Spectroscopy
Typical Infrared Absorption Frequencies
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Wavenumber
(cm⁻¹)

Vibration Functional Group Intensity

3550 - 3200 O-H stretch Alcohol Strong, Broad

2960 - 2850 C-H stretch Alkane Medium to Strong

1260 - 1000 C-N stretch Amine Medium

1150 - 1050 C-O stretch Primary Alcohol Strong

1470 - 1430 C-H bend CH₂ Variable

1380 - 1370 C-H bend CH₃ Variable

Note: The IR spectrum of an alcohol is typically characterized by a very strong and broad O-H

stretching band in the region of 3300-3400 cm⁻¹.[5] Primary alcohols also show a strong C-O

stretching band between 1075 and 1000 cm⁻¹.[6]

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of 2-(1-Methylazetidin-3-yl)ethanol for ¹H NMR, and 50-100

mg for ¹³C NMR.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Filter the solution through a pipette with a small plug of glass wool to remove any

particulate matter.[9]

Transfer the filtered solution into a clean 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).[10]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-(1-Methylazetidin-3-yl)ethanol in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

Data Acquisition (using Electrospray Ionization - ESI):
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Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Select the ionization mode (positive or negative ion mode). For this compound, positive

ion mode is expected to be more informative.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas flow rate and temperature, to optimize ionization.

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).[11]

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).

Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 2-(1-Methylazetidin-3-yl)ethanol directly onto the ATR

crystal.

Alternatively, for a solid sample, a small amount can be pressed firmly against the crystal

using a pressure clamp.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place the sample on the crystal and acquire the IR spectrum. The instrument passes an

infrared beam through the crystal, and the sample absorbs specific frequencies of IR

radiation corresponding to its molecular vibrations.[12]
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The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[13]

Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the

molecule by comparing the spectrum to correlation tables.[14][15]

Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that

can help in identifying the compound.[12]

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Handling

Data Processing & Interpretation

Conclusion
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Structure Elucidation / Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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